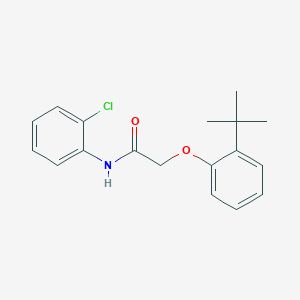

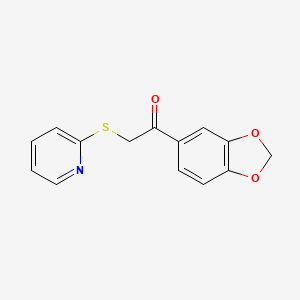

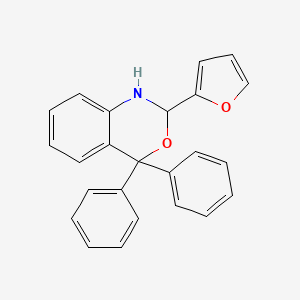

1-(1,3-benzodioxol-5-yl)-2-(2-pyridinylthio)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors. While specific synthesis details for 1-(1,3-benzodioxol-5-yl)-2-(2-pyridinylthio)ethanone are not directly available, compounds with similar structural features typically undergo reactions like nucleophilic substitution, oxidation, or condensation. For instance, a study on a new pyrrole derivative synthesis provides insights into a one-pot, multi-component coupling reaction catalyzed by natural hydroxyapatite, showcasing the type of synthetic strategies that might be applicable (Louroubi et al., 2019).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques and theoretical studies. For example, a compound's structure can be elucidated using NMR, FT-IR, and X-ray crystallography, supported by computational studies like density functional theory (DFT) (Louroubi et al., 2019). These methods provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions.

Scientific Research Applications

Synthesis and Biological Activities

1-(1,3-Benzodioxol-5-yl)-2-(2-pyridinylthio)ethanone serves as a precursor in the synthesis of various biologically active compounds. For instance, derivatives of 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone have shown potent immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes, alongside significant inhibitors of LPS-stimulated NO generation. These compounds also exhibit strong cytotoxicity against colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia cells, highlighting their potential as multipotent compounds with promising biological activities (H. Abdel‐Aziz et al., 2011).

Catalytic Behavior Toward Ethylene Reactivity

The compound 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone has been utilized to prepare series of ligands that, when coordinated with iron(II) and cobalt(II) dichloride, form complexes exhibiting good catalytic activities for ethylene reactivity, including oligomerization and polymerization. This demonstrates the compound's utility in the field of catalysis, particularly in the production of polymers from ethylene (Wen‐Hua Sun et al., 2007).

Development of Heterocyclic Compounds

Treatment with dimethylformamide dimethyl acetal of 1-(5-acetyl-3,4-dimethythieno[2,3-b]thiophene-2yl)ethanone led to the creation of enaminone derivatives, which further reacted with amino derivatives to yield compounds with significant heterocyclic structures. This process is instrumental in the development of new heterocyclic compounds for potential use in pharmaceuticals and materials science (Y. Mabkhot et al., 2011).

Ruthenium(II)-NNN Pincer Complexes

This compound related compounds have been involved in the synthesis of Ruthenium(II)-NNN pincer complexes. These complexes have been shown to catalyze the condensation of primary alcohols and benzene-1,2-diamine to 2-substituted 1H-benzo[d]imidazoles in excellent yields. The process highlights an efficient method for synthesizing 1H-benzo[d]imidazoles derivatives, important in medicinal chemistry (Lin Li et al., 2018).

Antimicrobial Activity

Compounds derived from this compound have been synthesized and evaluated for their antimicrobial activity, revealing significant efficacy against various microbial strains. This points to the potential application of these compounds in developing new antimicrobial agents (J. Salimon et al., 2011).

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-pyridin-2-ylsulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c16-11(8-19-14-3-1-2-6-15-14)10-4-5-12-13(7-10)18-9-17-12/h1-7H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLNDAHKKVDTBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-methoxy-1H-indole-2-carboxamide hydrochloride](/img/structure/B5550775.png)

![4-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5550776.png)

![N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550794.png)

![N-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5550837.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5550848.png)

![2-chloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5550858.png)

![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5550865.png)